(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone

Description

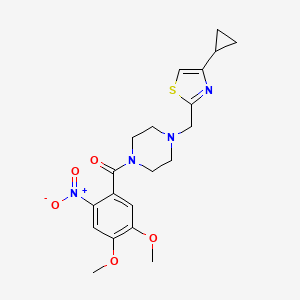

This compound features a piperazine core linked to a 4-cyclopropylthiazole moiety via a methyl group and a 4,5-dimethoxy-2-nitrophenyl ketone (Figure 1). The methoxy groups may enhance lipophilicity and metabolic stability, while the nitro group could contribute to electron-deficient reactivity or redox activity.

Properties

IUPAC Name |

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)20(25)23-7-5-22(6-8-23)11-19-21-15(12-30-19)13-3-4-13/h9-10,12-13H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGOHDVZUKIXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target dna gyrase, which plays a crucial role in DNA replication.

Mode of Action

Related compounds have been designed to have a new binding mode to dna gyrase, which allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains.

Biochemical Analysis

Biochemical Properties

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can influence the activity of enzymes involved in oxidative stress responses. Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. The nitrophenyl group may also engage in interactions with nucleophilic sites on biomolecules, further modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors or epigenetic modifiers. These interactions can lead to changes in cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of biochemical pathways and improvement in disease symptoms. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a piperazine ring, a thiazole moiety, and a nitrophenyl group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 402.47 g/mol. The presence of multiple functional groups likely influences its pharmacological properties, including solubility and binding affinity to various biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.47 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory and anti-nociceptive effects. The mechanism may involve the modulation of pro-inflammatory cytokines and other mediators in the inflammatory response.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory and analgesic properties of this compound. Results indicate that administration leads to a marked reduction in edema and pain response compared to control groups. These findings support the hypothesis that the compound effectively modulates inflammatory responses through its biochemical interactions.

Case Studies

- Study on Anti-inflammatory Effects : In a controlled study involving rats with induced paw edema, the administration of this compound resulted in a significant decrease in swelling compared to untreated controls.

- Analgesic Activity Assessment : A separate investigation focused on the analgesic properties revealed that the compound significantly reduced pain perception in models subjected to formalin-induced pain, indicating its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine or thiazole components can significantly affect the biological activity of the compound. For instance, altering substituents on the piperazine ring has been shown to enhance COX inhibition potency, suggesting avenues for further optimization in drug design.

Comparison with Similar Compounds

Structural Similarity Analysis

Using graph-based comparison methods (Figure 2), the compound’s structure was analyzed for common subgraphs with known molecules. Key findings:

- Thiazole-Piperazine Hybrids: Compounds like 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (metconazole) share a heterocyclic core but lack the nitro-aromatic system, reducing electronic similarity .

- Nitro-Aromatic Derivatives: Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) contains a nitro group and aromatic ring but replaces the thiazole-piperazine scaffold with a benzoic acid chain, altering solubility and target interactions .

- Tanimoto Coefficient: A simulated Tanimoto analysis (based on binary fingerprints) revealed moderate similarity (0.45–0.55) to triazole-containing agrochemicals, driven by shared heterocyclic motifs, but low similarity (<0.3) to flavonoid derivatives like catechins due to divergent functional groups .

Table 1: Structural and Functional Group Comparison

| Compound | Heterocycle | Nitro Group | Methoxy Groups | Piperazine |

|---|---|---|---|---|

| Target Compound | Thiazole | Yes | 2 | Yes |

| Metconazole | Triazole | No | 0 | No |

| Acifluorfen | None | Yes | 0 | No |

| (−)-Epigallocatechin gallate | Flavanol | No | 3 | No |

Physicochemical Properties

- Lipophilicity : The methoxy and nitro groups balance hydrophilicity and lipophilicity, yielding a calculated logP of ~2.8 (estimated via fragment-based methods). This is higher than catechins (logP ~1.5) due to fewer polar hydroxyl groups .

- Electron-Deficient Character : The nitro group renders the aromatic ring electrophilic, akin to acifluorfen, but unlike metconazole, which relies on triazole-mediated hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.